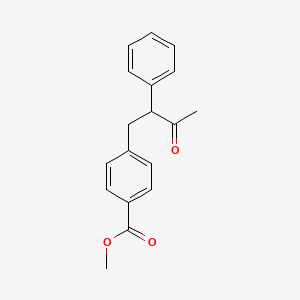
Methyl 4-(3-oxo-2-phenylbutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-oxo-2-phenylbutyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fruits and flowers. This particular compound features a benzene ring connected to an ester functional group, making it a member of the benzoate ester family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxo-2-phenylbutyl)benzoate can be synthesized through the esterification of 4-(3-oxo-2-phenylbutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-oxo-2-phenylbutyl)benzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration.
Major Products Formed
Hydrolysis: 4-(3-oxo-2-phenylbutyl)benzoic acid and methanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(3-oxo-2-phenylbutyl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-oxo-2-phenylbutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacking the 3-oxo-2-phenylbutyl group.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzene ring, giving it different chemical properties.
Uniqueness
Methyl 4-(3-oxo-2-phenylbutyl)benzoate is unique due to the presence of the 3-oxo-2-phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler benzoate esters .
Propiedades
Número CAS |
54636-00-9 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
methyl 4-(3-oxo-2-phenylbutyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-13(19)17(15-6-4-3-5-7-15)12-14-8-10-16(11-9-14)18(20)21-2/h3-11,17H,12H2,1-2H3 |
Clave InChI |
ZBQWFCORHZHVPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
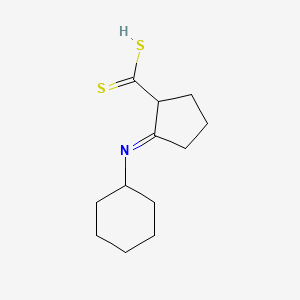
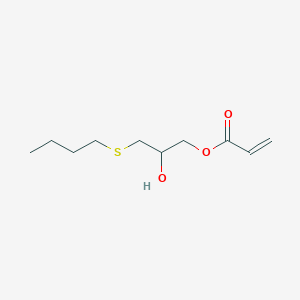
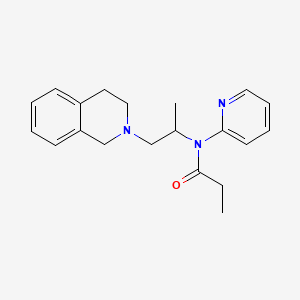
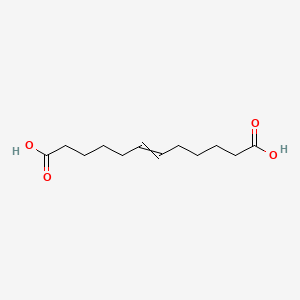

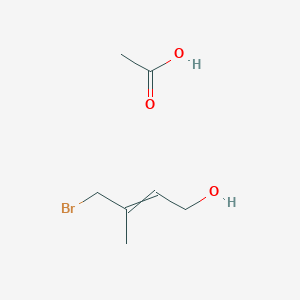
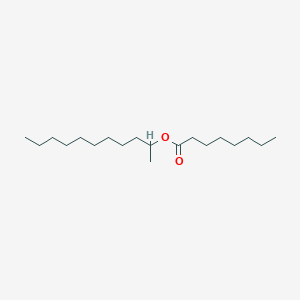


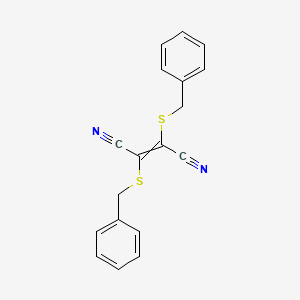
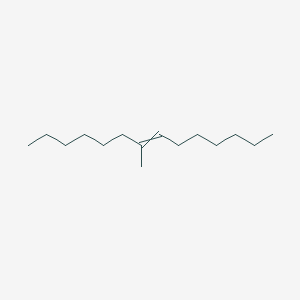

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
